molecular formula C11H13N3O4S2 B6972290 3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid

3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B6972290
M. Wt: 315.4 g/mol
InChI Key: URUAUJJUWHHXEA-UHFFFAOYSA-N
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Description

3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group, a sulfamoyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the thiophene ring, which is functionalized through a series of reactions to introduce the carboxylic acid and sulfamoyl groups. The pyrazole moiety is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure the reactions proceed efficiently and safely on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrazole-5-carboxylic acid: Shares the pyrazole moiety but lacks the thiophene ring and sulfamoyl group.

    Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the pyrazole and sulfamoyl groups.

Uniqueness

3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-7-6-9(19-10(7)11(15)16)20(17,18)14(3)8-4-5-13(2)12-8/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUAUJJUWHHXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N(C)C2=NN(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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